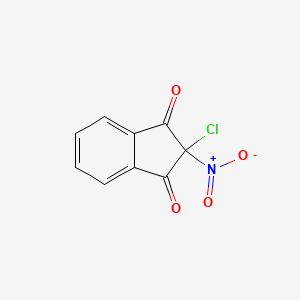

2-chloro-2-nitro-1H-indene-1,3(2H)-dione

Description

2-chloro-2-nitro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives

Properties

IUPAC Name |

2-chloro-2-nitroindene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO4/c10-9(11(14)15)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZXHLXOTDUKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)([N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione typically involves the nitration and chlorination of indene derivatives. One common method includes the nitration of indene to form 2-nitroindene, followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reagents like thionyl chloride for chlorination.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-nitro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of nitroindene oxides.

Reduction: Formation of 2-amino-2-nitroindene derivatives.

Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals. Its derivatives have been explored for their biological activities, including anti-coagulant properties and potential applications in treating neurodegenerative diseases. For instance:

- Anti-coagulants : The structural similarities between 2-chloro-2-nitro-1H-indene-1,3(2H)-dione and known anticoagulant agents suggest that it could serve as a precursor for synthesizing novel anticoagulants .

- Neuropharmacology : Research indicates that indane derivatives can lead to compounds effective against Alzheimer's disease, highlighting the relevance of this compound in neuropharmacological applications .

Organic Electronics

The unique electronic properties of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione derivatives make them suitable for applications in organic electronics:

- Dyes for Solar Cells : The compound can be functionalized to create electron acceptors used in dye-sensitized solar cells. Its ability to participate in charge transfer processes enhances the efficiency of these devices .

- Photoinitiators : The photochemical behavior of 2-chloro derivatives allows them to act as photoinitiators in polymerization reactions, making them valuable in the production of photopolymerizable materials .

Dye Production

The compound is also utilized in the dye industry:

- Azo Dyes : It can react with diazonium salts to produce azo dyes, which are widely used due to their vibrant colors and stability. These dyes find applications in textiles and other materials .

- Functional Dyes : The synthesis of novel series azo dispersion dyes through the reaction with sulfanilamide diazonium salts demonstrates the versatility of this compound in developing functional dyes with antimicrobial properties .

Case Study 1: Synthesis of Azo Dyes

A significant study demonstrated the reaction of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione with diazonium salts to produce azo dyes with enhanced properties for textile applications. The resulting dyes exhibited excellent colorfastness and antimicrobial activity, making them suitable for high-performance textiles.

Case Study 2: Photovoltaic Applications

In another study, derivatives of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione were incorporated into organic photovoltaic cells. The devices showed improved efficiency compared to traditional materials due to the optimized charge transfer characteristics facilitated by the indandione structure.

Mechanism of Action

The mechanism of action of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic reactions, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

2-chloro-1H-indene-1,3(2H)-dione: Lacks the nitro group, leading to different chemical and biological properties.

2-nitro-1H-indene-1,3(2H)-dione: Lacks the chlorine atom, affecting its reactivity and applications.

1H-indene-1,3(2H)-dione: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

2-chloro-2-nitro-1H-indene-1,3(2H)-dione is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and potential biological activities. This dual substitution pattern can enhance its utility in various applications compared to its unsubstituted or singly substituted counterparts.

Biological Activity

2-Chloro-2-nitro-1H-indene-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chlorine and nitro groups contributes to its reactivity and interaction with biological systems. This article reviews the biological activities associated with this compound, presenting data from various studies, including case studies and research findings.

The compound has the following chemical formula: C_9H_6ClN_O_3. Its structure includes a nitro group that can undergo bioreduction, leading to reactive intermediates capable of interacting with cellular components, which is crucial for its biological activity.

The mechanism of action involves several pathways:

- Bioreduction : The nitro group can be reduced to form amino derivatives that may exhibit different biological properties.

- Electrophilic Reactions : The chlorine atom can participate in electrophilic substitutions, enhancing the compound's reactivity towards nucleophiles.

- Enzyme Interactions : The compound may inhibit or activate specific enzymes, leading to varied biological effects .

Antitumor Activity

Research has indicated that derivatives of indene-1,3-dione structures exhibit notable antitumor properties. A study highlighted the synthesis of compounds derived from 2-chloro-2-nitro-1H-indene-1,3(2H)-dione which showed significant cytotoxicity against various cancer cell lines. The IC_50 values for these compounds were found to be lower than those of standard chemotherapeutics, indicating their potential as effective antitumor agents .

Anti-inflammatory Effects

In addition to antitumor activity, compounds based on this scaffold have demonstrated anti-inflammatory properties. In vitro studies revealed that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antibacterial Properties

The antibacterial activity of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione has also been investigated. It showed effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics, indicating potential therapeutic applications in combating bacterial infections .

Case Studies

-

Antitumor Study : A series of derivatives synthesized from 2-chloro-2-nitro-1H-indene-1,3(2H)-dione were tested against human breast cancer cell lines. The results showed that several derivatives exhibited IC_50 values below 10 μM, significantly higher than the control group .

Compound IC₅₀ (μM) Cell Line Compound A 5.4 MCF-7 (breast cancer) Compound B 8.7 MDA-MB-231 (breast cancer) Compound C 9.5 HeLa (cervical cancer) -

Anti-inflammatory Research : In a study assessing the anti-inflammatory effects on LPS-stimulated macrophages, treatment with 2-chloro-2-nitro-1H-indene-1,3(2H)-dione derivatives resulted in a significant reduction in TNF-alpha levels compared to untreated controls .

Treatment TNF-alpha Level (pg/mL) Control 150 10 μM Compound D 80 20 μM Compound E 45

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.